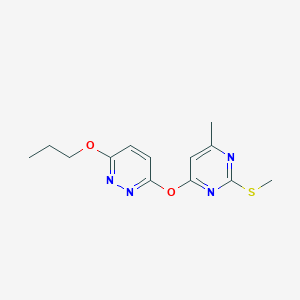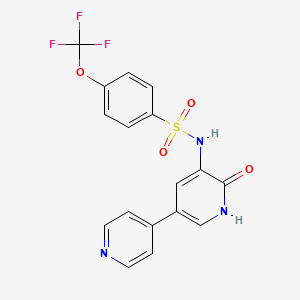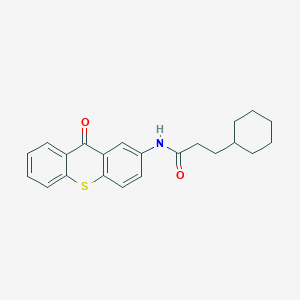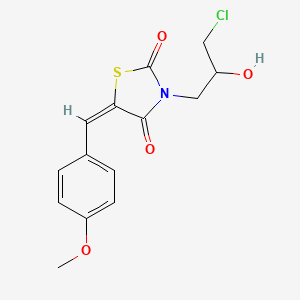
3-(6-Methyl-2-methylsulfanyl-pyrimidin-4-yloxy)-6-propoxy-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The process may include:
Formation of the Pyrimidine Core: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, often using methylthiol as a reagent.
Attachment of the Pyridazine Moiety: The pyridazine ring is attached via an ether linkage, typically involving a nucleophilic substitution reaction with a propoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyridazine moiety or the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-METHYLSULFANYL-PYRIMIDIN-4-OL
- 5-CHLORO-2-METHYLSULFANYL-PYRIMIDIN-4-OL
- 4-CHLORO-5-METHOXY-2-METHYLSULFANYL-PYRIMIDINE
Uniqueness
4-METHYL-2-(METHYLSULFANYL)-6-[(6-PROPOXY-3-PYRIDAZINYL)OXY]PYRIMIDINE is unique due to its combination of a pyrimidine ring with a pyridazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-6-(6-propoxypyridazin-3-yl)oxypyrimidine |
InChI |
InChI=1S/C13H16N4O2S/c1-4-7-18-10-5-6-11(17-16-10)19-12-8-9(2)14-13(15-12)20-3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
FSCCIEYUERJTQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NN=C(C=C1)OC2=NC(=NC(=C2)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide](/img/structure/B11072590.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-fluorobenzamide](/img/structure/B11072591.png)

![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B11072605.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11072611.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11072622.png)


![2-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11072653.png)


![2-chloro-3,4-difluoro-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B11072677.png)
![Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B11072684.png)
![N-tert-butyl-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzamide](/img/structure/B11072692.png)
